molecular formula C22H22N2O5 B13383604 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]pyrrolidine-2-carboxylic acid

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]pyrrolidine-2-carboxylic acid

Cat. No.: B13383604
M. Wt: 394.4 g/mol
InChI Key: HPTFPWMPQFBSHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Gly-Pro-OH: is a compound that consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a glycine-proline dipeptide. The Fmoc group is commonly used in peptide synthesis to protect the amino group of amino acids, allowing for the stepwise construction of peptides. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and ease of removal under basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-Gly-Pro-OH typically involves the following steps:

Industrial Production Methods: Industrial production of Fmoc-Gly-Pro-OH follows similar synthetic routes but on a larger scale. The process involves:

Mechanism of Action

Mechanism: The Fmoc group protects the amino group of glycine, preventing unwanted side reactions during peptide synthesis. The protection is achieved through the formation of a stable carbamate linkage. The Fmoc group can be selectively removed by treatment with a base, revealing the free amino group for further reactions .

Molecular Targets and Pathways: The primary target of Fmoc-Gly-Pro-OH is the amino group of glycine, which is protected during the synthesis process. The pathways involved include the formation and cleavage of the Fmoc carbamate linkage .

Comparison with Similar Compounds

    Fmoc-Gly-OH: Similar to Fmoc-Gly-Pro-OH but lacks the proline residue.

    Fmoc-Pro-OH: Contains the Fmoc group attached to proline.

    Boc-Gly-Pro-OH: Uses the tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.

Uniqueness: Fmoc-Gly-Pro-OH is unique due to its combination of the Fmoc protecting group and the glycine-proline dipeptide. This combination allows for the synthesis of peptides with specific sequences and properties, making it highly valuable in peptide synthesis .

Properties

IUPAC Name

1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c25-20(24-11-5-10-19(24)21(26)27)12-23-22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTFPWMPQFBSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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